N-(2-chloro-5-(trifluoromethyl)phenyl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide N-(2-chloro-5-(trifluoromethyl)phenyl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide
Brand Name: Vulcanchem
CAS No.: 683765-14-2
VCID: VC4561685
InChI: InChI=1S/C20H20ClF3N2O3S/c1-13-8-10-26(11-9-13)30(28,29)16-5-2-14(3-6-16)19(27)25-18-12-15(20(22,23)24)4-7-17(18)21/h2-7,12-13H,8-11H2,1H3,(H,25,27)
SMILES: CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl
Molecular Formula: C20H20ClF3N2O3S
Molecular Weight: 460.9

N-(2-chloro-5-(trifluoromethyl)phenyl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide

CAS No.: 683765-14-2

Cat. No.: VC4561685

Molecular Formula: C20H20ClF3N2O3S

Molecular Weight: 460.9

* For research use only. Not for human or veterinary use.

N-(2-chloro-5-(trifluoromethyl)phenyl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide - 683765-14-2

Specification

CAS No. 683765-14-2
Molecular Formula C20H20ClF3N2O3S
Molecular Weight 460.9
IUPAC Name N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(4-methylpiperidin-1-yl)sulfonylbenzamide
Standard InChI InChI=1S/C20H20ClF3N2O3S/c1-13-8-10-26(11-9-13)30(28,29)16-5-2-14(3-6-16)19(27)25-18-12-15(20(22,23)24)4-7-17(18)21/h2-7,12-13H,8-11H2,1H3,(H,25,27)
Standard InChI Key KWCMKVZFLRFYRE-UHFFFAOYSA-N
SMILES CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound’s structure consists of a benzamide core substituted with a sulfonamide-linked 4-methylpiperidine group at the para position and a 2-chloro-5-(trifluoromethyl)phenyl group at the amide nitrogen (Figure 1). Key identifiers include:

PropertyValueSource
CAS Number683765-14-2
Molecular FormulaC20H20ClF3N2O3S\text{C}_{20}\text{H}_{20}\text{ClF}_3\text{N}_2\text{O}_3\text{S}
Molecular Weight460.9 g/mol
DensityN/A
Boiling PointN/A

Structural Analogues

Related benzamides, such as 4-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide (CAS: 3847-67-4), share the trifluoromethylphenyl motif but lack the sulfonamide-piperidine group . These analogues highlight the role of sulfonylation in modulating physicochemical and biological properties .

Synthesis and Reaction Pathways

Key Synthetic Strategies

The synthesis likely involves sequential sulfonylation and amidation steps:

  • Sulfonylation: Reacting 4-chlorosulfonylbenzoyl chloride with 4-methylpiperidine to form 4-((4-methylpiperidin-1-yl)sulfonyl)benzoyl chloride.

  • Amidation: Coupling the intermediate with 2-chloro-5-(trifluoromethyl)aniline under basic conditions .

This approach mirrors methods used for analogous sulfonamides, where palladium-catalyzed cross-couplings and nucleophilic substitutions are employed . For instance, Sonogashira coupling has been utilized to introduce alkynyl groups into similar benzamide frameworks .

Optimization Challenges

The trifluoromethyl group’s electron-withdrawing nature may complicate amidation, necessitating optimized reaction conditions (e.g., elevated temperatures or catalysts like PdCl2(PPh3)2\text{PdCl}_2(\text{PPh}_3)_2) . Purification via silica gel chromatography is typical, as evidenced by yields exceeding 70% in related syntheses .

Physicochemical Properties

Spectroscopic Characterization

  • NMR: Protons adjacent to the sulfonyl group (e.g., piperidine methyl at δ2.36ppm\delta \approx 2.36 \, \text{ppm}) and the trifluoromethyl group (δ7.5ppm\delta \approx 7.5 \, \text{ppm}) are diagnostic .

  • HRMS: Expected molecular ion at m/z=460.9(M+H)+m/z = 460.9 \, (\text{M+H})^+ .

Biological Activity and Applications

Antimicrobial and Anticancer Prospects

Structurally related compounds exhibit antibacterial activity against Bacillus subtilis and antiproliferative effects in cancer cells . The trifluoromethyl group’s metabolic stability could prolong biological half-life, making this compound a candidate for further testing.

Future Directions

Research Opportunities

  • Derivatization: Introducing substituents on the piperidine ring to enhance potency.

  • In Vivo Studies: Assessing pharmacokinetics and toxicity profiles.

  • Crystallography: Resolving the crystal structure to guide structure-based drug design .

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